Welcome to the BenchChem Online Store!
molecular formula C25H26N2O3 B1240952 2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

Cat. No. B1240952
M. Wt: 402.5 g/mol
InChI Key: HODBWQCCKYDYPY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06008213

Procedure details

A mixture of ethyl (±)-10,11-dihydro-3-[3-(2-pyridylamino)-1-propyloxy]-5H-dibenzo[a,d]cycloheptene-10-acetate (1 mmole) and 1.0 N NaOH (1.2 mmole) in absolute EtOH (10 mL) is warmed in an oil bath set at 50° C. When the reaction is complete, the solvents are removed on the rotavap and the residue is purified by ODS chromatography. Concentration and lyophilization afford the title compound.
Name
ethyl (±)-10,11-dihydro-3-[3-(2-pyridylamino)-1-propyloxy]-5H-dibenzo[a,d]cycloheptene-10-acetate
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]2[CH2:21][CH:20]([CH2:22][C:23]([O:25]CC)=[O:24])[C:19]3[CH:28]=[CH:29][CH:30]=[CH:31][C:18]=3[CH2:17][C:16]=2[CH:32]=1.[OH-].[Na+]>CCO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]2[CH2:21][CH:20]([CH2:22][C:23]([OH:25])=[O:24])[C:19]3[CH:28]=[CH:29][CH:30]=[CH:31][C:18]=3[CH2:17][C:16]=2[CH:32]=1 |f:1.2|

Inputs

Step One
Name
ethyl (±)-10,11-dihydro-3-[3-(2-pyridylamino)-1-propyloxy]-5H-dibenzo[a,d]cycloheptene-10-acetate
Quantity
1 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)NCCCOC=1C=CC2=C(CC3=C(C(C2)CC(=O)OCC)C=CC=C3)C1
Name
Quantity
1.2 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 50° C
CUSTOM
Type
CUSTOM
Details
the solvents are removed on the rotavap
CUSTOM
Type
CUSTOM
Details
the residue is purified by ODS chromatography
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and lyophilization

Outcomes

Product
Name
title compound
Type
product
Smiles
N1=C(C=CC=C1)NCCCOC=1C=CC2=C(CC3=C(C(C2)CC(=O)O)C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.